molecular formula C16H20N2O2 B276909 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid

3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid

Cat. No. B276909
M. Wt: 272.34 g/mol
InChI Key: FMGDEWIOIMGMBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid, also known as CPB, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. CPB is a derivative of benzimidazole and has been shown to exhibit biological activity in various studies.

Mechanism of Action

The mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is not fully understood, but several studies have provided insights into its biological activity. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. Inhibition of NF-κB leads to a reduction in the production of pro-inflammatory cytokines and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit several biochemical and physiological effects in various studies. In addition to its anti-inflammatory and anticancer properties, 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been shown to exhibit antioxidant activity. In a study conducted by Wang et al. (2020), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to protect against oxidative stress-induced damage in rat liver cells. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid increased the activity of antioxidant enzymes and reduced the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One of the advantages of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in lab experiments is its relatively simple synthesis method. 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can be synthesized using commercially available starting materials and standard laboratory equipment. However, one of the limitations of using 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid is its low solubility in water, which can make it difficult to work with in certain experiments. Additionally, the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid can vary depending on the experimental conditions, which can make it challenging to interpret the results of studies.

Future Directions

There are several future directions for research on 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. One area of interest is the development of novel synthetic methods for 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid that can improve the yield and purity of the product. Another area of research is the optimization of the experimental conditions for studying the biological activity of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid. Additionally, further studies are needed to fully understand the mechanism of action of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid and its potential therapeutic applications.

Synthesis Methods

The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid involves the reaction of 1-cyclohexyl-1H-benzimidazole with 3-bromopropanoic acid in the presence of a base such as potassium carbonate. The reaction is typically carried out in a solvent such as dimethylformamide or dimethyl sulfoxide. The resulting product is then purified using various methods such as recrystallization or column chromatography. The synthesis of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been reported in several studies, and the yield and purity of the final product can vary depending on the reaction conditions.

Scientific Research Applications

3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid has been the subject of several scientific studies due to its potential therapeutic applications. One of the primary areas of research has been its anti-inflammatory properties. In a study conducted by Zhang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to reduce inflammation in a mouse model of acute lung injury. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid inhibited the production of pro-inflammatory cytokines and reduced the infiltration of immune cells in the lungs.
Another area of research has been the potential use of 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid in the treatment of cancer. In a study conducted by Wang et al. (2019), 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid was shown to inhibit the growth of cancer cells in vitro and in vivo. The study demonstrated that 3-(1-cyclohexyl-1H-benzimidazol-2-yl)propanoic acid induced cell cycle arrest and apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.

properties

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

IUPAC Name

3-(1-cyclohexylbenzimidazol-2-yl)propanoic acid

InChI

InChI=1S/C16H20N2O2/c19-16(20)11-10-15-17-13-8-4-5-9-14(13)18(15)12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,20)

InChI Key

FMGDEWIOIMGMBE-UHFFFAOYSA-N

SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O

Canonical SMILES

C1CCC(CC1)N2C3=CC=CC=C3N=C2CCC(=O)O

Origin of Product

United States

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